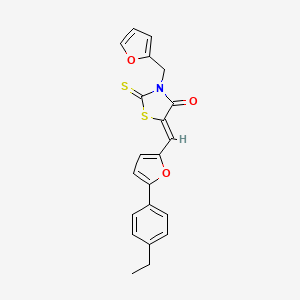

(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

Description

(Z)-5-((5-(4-Ethylphenyl)furan-2-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative featuring a Z-configuration benzylidene moiety substituted with a 4-ethylphenyl-furan group and a furan-2-ylmethyl substituent at position 2. This compound belongs to a class of rhodanine analogs, which are characterized by their 2-thioxothiazolidin-4-one core. Such derivatives are frequently explored for their biological activities, including antiviral, antimicrobial, and anticancer properties, though specific data for this compound remain unreported in the provided evidence . The synthesis of analogous compounds typically involves condensation reactions between substituted benzaldehydes and 2-thioxothiazolidin-4-one precursors under acidic conditions, as described in general procedures for similar structures .

Properties

IUPAC Name |

(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S2/c1-2-14-5-7-15(8-6-14)18-10-9-16(25-18)12-19-20(23)22(21(26)27-19)13-17-4-3-11-24-17/h3-12H,2,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKAULGHVTXNEX-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone core, which is known for its ability to interact with various biological targets. The molecular formula is , and it features multiple functional groups that contribute to its biological activity.

1. Antioxidant Activity

Thiazolidinone derivatives have been shown to exhibit significant antioxidant properties. For instance, studies indicate that compounds with similar structures can effectively reduce lipid peroxidation, which is a marker of oxidative stress. The antioxidant activity is often evaluated using assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay, where certain derivatives demonstrated low EC values (effective concentration) indicating potent activity against oxidative damage .

2. Anticancer Properties

Research has highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Various studies have reported that these compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For example:

- MCF-7 Cell Line: IC50 values as low as 0.45 µM have been observed for certain thiazolidinones, indicating strong antiproliferative effects .

- A549 Cell Line: Similar compounds exhibited IC50 values around 0.53 µM, showcasing their potential in targeting lung cancer cells .

The mechanisms by which thiazolidinone derivatives exert their biological effects include:

- Inhibition of Tyrosine Kinases: Some derivatives inhibit key signaling pathways involved in cancer progression, such as c-Met and Ron kinases, with inhibition rates exceeding 80% at low concentrations .

- Induction of Apoptosis: Thiazolidinones may trigger apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth.

Research Findings and Case Studies

| Study | Compound Tested | Cell Line | IC50 Value |

|---|---|---|---|

| Da Silva et al. (2020) | Thiazolidinone Derivative | MCF-7 | 0.45 µM |

| Recent Review (2023) | Various Thiazolidinones | A549 | 0.53 µM |

| Antioxidant Study (2021) | Thiazolidinone Derivative | Lipid Peroxidation Assay | EC50 = 0.565 mM |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit structural diversity primarily through variations in substituents on the benzylidene group and the thiazolidinone ring. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Variations

Substituents on the Benzylidene Moiety

- Target Compound : The benzylidene group is substituted with a 5-(4-ethylphenyl)furan-2-yl moiety. The 4-ethylphenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler substituents.

- (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one : Features a 2-methylbenzylidene group. The methyl substituent provides moderate hydrophobicity but lacks the extended aromaticity of the furan-ethylphenyl system in the target compound .

- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one : Contains a polar 2-hydroxybenzylidene group, which may improve solubility via hydrogen bonding but reduce lipophilicity .

- Compound 136 (Influenza Inhibitor): Incorporates a 5-(4’-chlorophenyl)furan-2-yl substituent.

Substituents on the Thiazolidinone Ring

- Target Compound : A furan-2-ylmethyl group at position 3. The furan ring may engage in π-π stacking or dipole interactions in biological systems.

- 3-Phenyl Derivatives : Common in rhodanine analogs (e.g., compounds from ). The phenyl group contributes to rigidity and aromatic interactions.

- 3-(Bicyclo[2.2.1]heptan-2-yl) in Compound 136 : A bulky aliphatic group that may optimize steric complementarity in viral fusion inhibition .

Physicochemical and Structural Properties

- Crystallographic Data: While the target compound lacks reported crystal data, analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one exhibit dihedral angles of ~179° between the thiazolidinone ring and benzylidene moiety, indicating near-planar conformations . The furan substituents in the target compound may introduce slight torsional deviations due to steric interactions.

- Thermal Stability : Methyl and hydroxy-substituted derivatives show melting points ranging from 180–220°C, suggesting the target compound may exhibit similar stability .

Comparative Data Table

Q & A

Q. What are the standard synthetic routes for preparing (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one?

The compound is synthesized via a Knoevenagel condensation reaction, typically involving a thiazolidinone precursor and an aromatic aldehyde derivative. For example:

- Step 1 : React 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one with 5-(4-ethylphenyl)furan-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol).

- Step 2 : Reflux the mixture to facilitate the formation of the (Z)-configured benzylidene derivative.

- Key Variables : Solvent polarity, reaction temperature, and base strength influence stereoselectivity and yield .

Q. How is the stereochemical configuration (Z/E) of the benzylidene group confirmed experimentally?

The (Z)-configuration is validated using:

Q. What preliminary biological assays are recommended for evaluating this compound's bioactivity?

Initial screening should include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Antiviral Assays : Plaque reduction assays for enveloped viruses (e.g., influenza), given structural similarities to known fusion inhibitors .

- Cytotoxicity : MTT or SRB assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can researchers optimize the compound's antiviral activity against influenza virus fusion?

Advanced strategies include:

- Structure-Activity Relationship (SAR) Studies : Modifying the furan-2-ylmethyl or 4-ethylphenyl groups to enhance binding to viral envelope proteins.

- Lipid Bilayer Interaction Studies : Use fluorescence anisotropy or electron microscopy to evaluate how the compound alters membrane rigidity, mimicking the action of compound 136 (a related thiazolidinone fusion inhibitor) .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hemoglobin subunits (identified in related compounds) or viral fusion proteins .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer mechanisms .

Q. How should conflicting data on antimicrobial efficacy be resolved?

Contradictions in bioactivity data may arise from:

- Strain-Specific Resistance : Test against a broader panel of clinical isolates.

- Solubility Limitations : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to improve bioavailability.

- Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation pathways .

Q. What analytical techniques are critical for purity assessment and degradation studies?

- HPLC-PDA/MS : Quantify impurities and degradation products under stress conditions (heat, light, pH).

- TGA/DSC : Monitor thermal stability and polymorphic transitions.

- FT-IR and Raman Spectroscopy : Detect oxidation of the thioxo group or furan ring opening .

Methodological Notes

- Stereoselective Synthesis : Microwave-assisted synthesis (e.g., 60–80°C, 300 W) reduces reaction time and improves (Z)-isomer yield compared to conventional heating .

- Crystallography Challenges : Co-crystallization with target proteins (e.g., influenza hemagglutinin) may require lipidic cubic phase (LCP) techniques due to membrane-associated activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.